molecular formula C8H5BrFN B1622284 4-Bromo-2-fluorobenzylisocyanide CAS No. 728920-03-4

4-Bromo-2-fluorobenzylisocyanide

Cat. No.: B1622284
CAS No.: 728920-03-4
M. Wt: 214.03 g/mol
InChI Key: DFZQUTUOJMPFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorobenzylisocyanide (C₈H₅BrFNC) is a halogenated aromatic isocyanide derivative characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position on the benzene ring, with an isocyanide (-NC) functional group attached to the benzyl carbon.

Properties

CAS No.

728920-03-4

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(isocyanomethyl)benzene

InChI

InChI=1S/C8H5BrFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2

InChI Key

DFZQUTUOJMPFEF-UHFFFAOYSA-N

SMILES

[C-]#[N+]CC1=C(C=C(C=C1)Br)F

Canonical SMILES

[C-]#[N+]CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • CAS Number: 760109-04-4 (for the iodomethyl variant; exact CAS for the isocyanide requires confirmation, but supplier data list it under synonyms like ZINC95698350 and SCHEMBL12340510) .
  • Molecular Weight : ~230.0 g/mol (estimated).
  • Synthetic Utility : The isocyanide group enables participation in Ugi and Passerini multicomponent reactions, facilitating the synthesis of heterocycles and peptidomimetics.
Structural and Functional Analogues

The following table compares 4-Bromo-2-fluorobenzylisocyanide with structurally related halogenated benzyl derivatives:

Compound Name Functional Group Substituents Key Applications/Properties Reference
This compound Isocyanide (-NC) 4-Br, 2-F, benzyl-NC Ligand in catalysis; drug discovery
4-Bromo-2-fluorobenzylamine HCl Amine (-NH₂) 4-Br, 2-F, benzyl-NH₂·HCl Intermediate in pharmaceutical synthesis
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Phenethylamine 4-Br, 2,5-(OCH₃) Psychoactive designer drug
2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one Chromone 4-Br, 2-F, fused chromone Antimicrobial activity
Methyl 4-bromo-2-fluorobenzoate Ester (-COOCH₃) 4-Br, 2-F, benzoate Intermediate in organic synthesis
Reactivity and Stability
  • Isocyanide vs. Amine : Unlike the amine derivative (4-Bromo-2-fluorobenzylamine HCl), which is protonated and water-soluble, the isocyanide is highly hydrophobic and reactive, forming stable coordination complexes with metals like palladium and gold .
  • Halogen Effects: The bromine atom at the 4-position enhances electrophilic substitution reactivity compared to non-halogenated analogues. Fluorine at the 2-position induces steric and electronic effects, altering regioselectivity in cross-coupling reactions .
  • Comparison with 2C-B : While 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) shares a brominated aromatic core, its methoxy groups and phenethylamine chain confer serotonin receptor affinity, unlike the isocyanide’s catalytic utility .
Spectral and Analytical Data
  • NMR Shifts : The isocyanide’s ¹³C NMR typically shows a signal near ~160 ppm for the NC carbon, distinct from the amine’s NH₂ (~40 ppm) or ester’s carbonyl (~170 ppm) .
  • Mass Spectrometry : Characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) aid in differentiation from chloro or iodo analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.